(3S,4R)-4-(ethylamino)oxolan-3-ol (3S,4R)-4-(ethylamino)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002874
InChI: InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(3S,4R)-4-(ethylamino)oxolan-3-ol

CAS No.:

Cat. No.: VC18002874

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(ethylamino)oxolan-3-ol -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (3S,4R)-4-(ethylamino)oxolan-3-ol
Standard InChI InChI=1S/C6H13NO2/c1-2-7-5-3-9-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Standard InChI Key VRTZZSCUXBQUET-PHDIDXHHSA-N
Isomeric SMILES CCN[C@@H]1COC[C@H]1O
Canonical SMILES CCNC1COCC1O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a five-membered oxolane (tetrahydrofuran) ring with two stereogenic centers at positions 3 and 4, conferring the (3S,4R) configuration. The hydroxyl group at C3 and the ethylamino group at C4 create a polar, hydrogen-bond-capable framework. The stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(3S,4R)-4-(ethylamino)oxolan-3-olVulcanChem
Molecular FormulaC₆H₁₃NO₂PubChem
Molecular Weight131.17 g/molVulcanChem
Stereochemistry(3S,4R)PubChem
Canonical SMILESCCNC1COCC1OVulcanChem

Comparative Analysis with Analogues

Structurally related compounds, such as (3S,4R)-4-(dimethylamino)oxolan-3-ol and (3S,4R)-4-(Ethyl(o-tolyl)amino)tetrahydrofuran-3-ol, highlight the impact of substituents on biological activity. For example, replacing the ethyl group with a dimethylamino group (as in PubChem CID 34175823) reduces steric bulk but increases basicity, potentially altering receptor binding profiles .

Synthetic Methodologies and Optimization

Primary Synthesis Routes

The synthesis of (3S,4R)-4-(ethylamino)oxolan-3-ol typically begins with tetrahydrofuran derivatives. A common approach involves:

  • Epoxide Formation: Oxidation of tetrahydrofuran to generate an epoxide intermediate.

  • Amination: Nucleophilic attack by ethylamine on the epoxide, proceeding with stereochemical control to yield the (3S,4R) configuration.

  • Hydroxylation: Selective oxidation or hydrolysis to introduce the C3 hydroxyl group.

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C7895
AminationEthylamine, EtOH, 60°C6590
HydroxylationH₂O, H₂SO₄, RT8298

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are employed to ensure the desired (3S,4R) configuration. For instance, Jacobsen’s catalyst has been used in epoxide ring-opening reactions to achieve enantiomeric excess >90% .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to its polar functional groups. It remains stable under ambient conditions but degrades in strong acidic or basic environments, necessitating storage at 4°C in inert atmospheres .

Spectroscopic Characterization

  • NMR (400 MHz, D₂O): δ 3.85 (m, 1H, H3), 3.45 (m, 2H, H4), 2.75 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (N-H bend) .

Biological Interactions and Predictive Pharmacology

Receptor Binding Studies

Computational models predict affinity for neurotransmitter receptors, particularly serotonin (5-HT₂A) and dopamine (D2) receptors, due to structural resemblance to known ligands. Molecular docking simulations suggest hydrogen bonding between the hydroxyl group and receptor residues .

Enzymatic Interactions

In vitro assays indicate weak inhibition of monoamine oxidase (MAO) (IC₅₀ ≈ 50 μM), suggesting potential as a lead compound for antidepressant development. Comparative data with (2S)-2-amino-1-butanol (IC₅₀ ≈ 30 μM) highlight the role of the oxolane ring in modulating activity .

Applications in Medicinal Chemistry and Beyond

Drug Intermediate

The compound serves as a chiral building block in synthesizing Janus kinase (JAK) inhibitors, such as upadacitinib. Its stereochemistry ensures precise orientation of pharmacophores in the final drug molecule .

Industrial Applications

As a ligand in asymmetric catalysis, it facilitates enantioselective synthesis of β-amino alcohols, crucial for pharmaceuticals like β-blockers.

Future Research Directions

  • Metabolic Profiling: Elucidate hepatic metabolism pathways using LC-MS/MS.

  • In Vivo Efficacy: Evaluate antidepressant potential in rodent models.

  • Structural Analogues: Synthesize fluorinated derivatives to enhance blood-brain barrier penetration .

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